molecular formula C15H16ClN3O2 B11034034 N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide

N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide

Cat. No.: B11034034
M. Wt: 305.76 g/mol
InChI Key: VTLVXHLNDIGDEG-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide is a synthetic organic compound that features a piperazine ring substituted with a prop-2-ynoyl group and an acetamide moiety attached to a 2-chlorophenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Prop-2-ynoyl Group: The prop-2-ynoyl group can be introduced via an acylation reaction using prop-2-ynoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the 2-Chlorophenyl Group: The final step involves the acylation of the piperazine intermediate with 2-chlorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, or neuroprotective activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]ethanamide: Similar structure but with an ethanamide group instead of an acetamide.

    N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]propionamide: Contains a propionamide group.

Uniqueness

N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-prop-2-ynoylpiperazin-1-yl)acetamide

InChI

InChI=1S/C15H16ClN3O2/c1-2-15(21)19-9-7-18(8-10-19)11-14(20)17-13-6-4-3-5-12(13)16/h1,3-6H,7-11H2,(H,17,20)

InChI Key

VTLVXHLNDIGDEG-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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